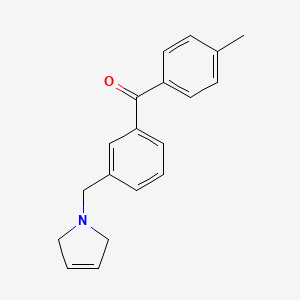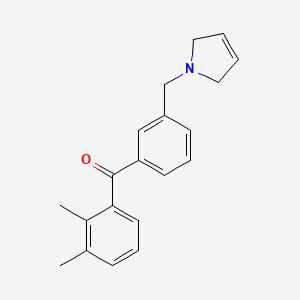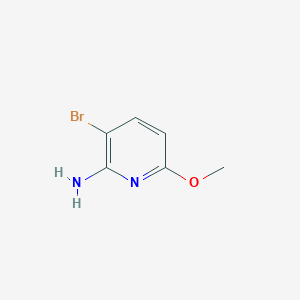
3-ブロモ-6-メトキシピリジン-2-アミン
概要
説明
3-Bromo-6-methoxypyridin-2-amine, also known as 3-bromo-6-methoxypyridine-2-amine, is a heterocyclic aromatic amine that is widely used in scientific research applications. It is a highly versatile compound that can be used in a variety of experiments, including those related to drug metabolism, biochemistry, and physiology.
科学的研究の応用
もちろんです!ここでは、3-ブロモ-6-メトキシピリジン-2-アミンの科学研究への応用について、6つのユニークな分野に焦点を当てて、包括的な分析を行います。
医薬品研究
3-ブロモ-6-メトキシピリジン-2-アミンは、さまざまな医薬品化合物の合成における貴重な中間体です。そのユニークな構造により、特定の生物学的経路を標的とする薬物の開発に使用できます。 例えば、それはキナーゼ阻害剤の合成に使用でき、これはがん治療において非常に重要です .
農薬開発
農薬の分野では、3-ブロモ-6-メトキシピリジン-2-アミンは、除草剤や殺虫剤の合成のためのビルディングブロックとして機能します。 その化学的特性により、害虫や雑草を効果的に防除できる化合物の作成が可能になり、農業生産性の向上に貢献します .
材料科学
この化合物は、特に有機電子材料の開発において、材料科学でも重要です。 ポリマーへの組み込みにより、材料の電気的特性を向上させることができ、有機発光ダイオード(OLED)や有機光起電力(OPV)での使用に適しています .
化学合成
3-ブロモ-6-メトキシピリジン-2-アミンは、有機合成において試薬として頻繁に使用されます。その臭素とメトキシ基により、より複雑な分子を構築するための汎用性の高い中間体になります。 これは、多くの化学産業で普及しているヘテロ環状化合物の合成において特に役立ちます .
生化学研究
生化学研究では、この化合物は、酵素相互作用とタンパク質-リガンド結合の研究に使用できます。 その構造により、さまざまな生化学アッセイでプローブとして機能し、研究者は酵素作用と阻害のメカニズムを理解するのに役立ちます .
環境科学
3-ブロモ-6-メトキシピリジン-2-アミンは、センサーと検出システムの開発のために環境科学で利用できます。 特定の環境条件に対する感度により、汚染物質やその他の環境要因を監視するデバイスの作成に役立ちます .
特性
IUPAC Name |
3-bromo-6-methoxypyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c1-10-5-3-2-4(7)6(8)9-5/h2-3H,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCBCUJWVNJPRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80634064 | |
| Record name | 3-Bromo-6-methoxypyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80634064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
511541-63-2 | |
| Record name | 3-Bromo-6-methoxy-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=511541-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-6-methoxypyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80634064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-6-methoxypyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 6-[3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]phenyl]-6-oxohexanoate](/img/structure/B1359635.png)

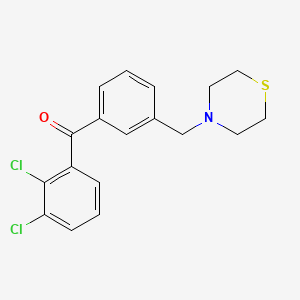
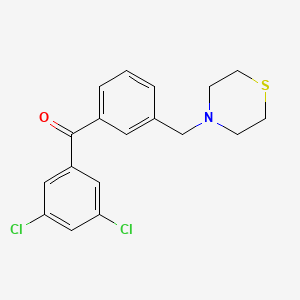
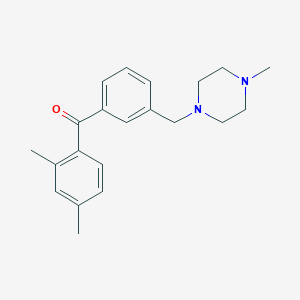
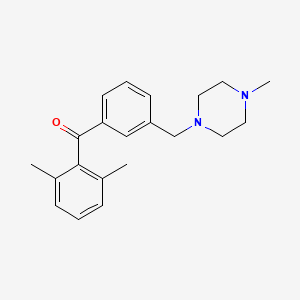
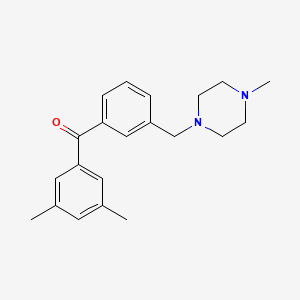



![Ethyl 8-[3-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate](/img/structure/B1359654.png)
